
6-碘吲哚啉-2-酮
概述
描述
6-Iodoindolin-2-one is a useful research compound. Its molecular formula is C8H6INO and its molecular weight is 259.04. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析:1-乙基-5-碘吲哚啉-2-酮的晶体结构显示分子排列成柱状,通过氢键和短 I⋯I 接触相互作用,形成一维锯齿状碘链 (Zhang 等,2015 年)。
抗惊厥活性:1-(3-氯苄基)-5-碘吲哚啉-2,3-二酮已显示出抗惊厥活性。该化合物中的碘吲哚啉环系统是平面的,并在晶体中形成 π-π 接触 (Abid 等,2008 年)。
计算化学研究:2-(2-碘苯基)异吲哚啉-1,3-二酮的计算化学研究利用密度泛函理论进行结构分析,识别分子静电势图和亲电/亲核区域 (Tarı 和 Demirtaş,2022 年)。
抗癌活性:对 3-亚甲基异吲哚啉-1-酮库的合成和评价的研究发现,特定化合物对人类癌细胞系具有抗癌活性 (Mehta 等,2022 年)。
杀虫和抗菌活性:喹唑啉酮的衍生物,包括一些具有碘吲哚啉结构的衍生物,已被合成并显示出杀虫和抗菌活性 (Singh 等,2006 年)。
钯(II)配合物:涉及碘异吲哚啉的不对称 CNN 钳形配体已被用于制备钯(II)配合物,该配合物在 CC 偶联反应中具有潜在应用 (Bröring 等,2008 年)。
合成激酶研究的新型支架:二氮杂氧吲哚,包括碘吲哚啉的衍生物,已被合成作为激酶研究的新型支架,突出了它们在制药应用中的效用 (Cheung 等,2001 年)。
1-异吲哚啉酮衍生物的合成:一项研究探讨了通过钯催化的环氨基羰基化合成 1-异吲哚啉酮衍生物,展示了它们在药物化学中的潜力 (Marosvölgyi-Haskó 等,2011 年)。
作用机制
Target of Action
The primary target of 6-Iodoindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, and its inhibition can lead to DNA damage and cell death .
Mode of Action
6-Iodoindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the separation of DNA strands during replication, leading to DNA damage . Additionally, 6-Iodoindolin-2-one exhibits a dual mode of action: the direct inhibition of topoisomerase IV and the classic nitroimidazole mechanism of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The biochemical pathways affected by 6-Iodoindolin-2-one are primarily related to DNA replication and damage response . The inhibition of topoisomerase IV disrupts the normal process of DNA replication, leading to DNA damage . This damage triggers a cellular response, resulting in the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that 6-Iodoindolin-2-one may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of 6-Iodoindolin-2-one’s action is the damage of DNA and proteins in the cell . This damage can lead to cell death, making 6-Iodoindolin-2-one potentially useful as an anti-infective agent . Importantly, this dual mode of action impairs resistance development .
Action Environment
The compound’s activity may be affected by factors such as oxygen levels, as the classic nitroimidazole mechanism of action involves the in vivo reduction of the nitro group, which produces reactive radicals that damage DNA and proteins in the absence of oxygen .
安全和危害
未来方向
Research on compounds similar to 6-Iodoindolin-2-one, such as nitroimidazoles linked to an indolin-2-one substituent, has revealed potent activities against aerobic bacteria . This suggests a different, yet undiscovered mode of action, which could be a starting point to mitigate resistance in the clinical application of this compound class .
生化分析
Biochemical Properties
6-Iodoindolin-2-one has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent suppressor of the Human caseinolytic protease proteolytic subunit (HsClpP), a highly conserved serine protease that plays an essential role in cell homeostasis . This interaction suggests that 6-Iodoindolin-2-one could have a significant role in biochemical reactions involving protein degradation and cellular homeostasis .
Cellular Effects
In terms of cellular effects, 6-Iodoindolin-2-one has been observed to have a significant impact on various types of cells. For example, treatment with 6-Iodoindolin-2-one impaired the migration of Hela cells, disrupted the mitochondrial function, and reduced the level of the SDHB, indicating a potential influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Iodoindolin-2-one involves its interaction with biomolecules and its influence on gene expression. For instance, it has been found to inhibit DNA decatenation in the presence of indolin-2-one nitroimidazole, an activity comparable to ciprofloxacin, a known inhibitor of this enzyme . This suggests that 6-Iodoindolin-2-one could exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
While specific temporal effects of 6-Iodoindolin-2-one in laboratory settings are not fully documented, studies have shown that it exhibits potent activities against aerobic bacteria . This suggests that the effects of 6-Iodoindolin-2-one could change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Given its interactions with enzymes such as HsClpP , it is likely that it is involved in pathways related to protein degradation and cellular homeostasis.
属性
IUPAC Name |
6-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPVMQRMXPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697464 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919103-45-0 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
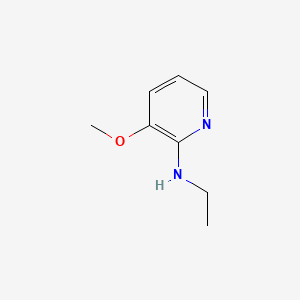

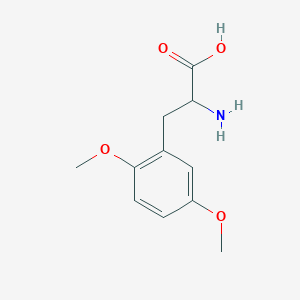
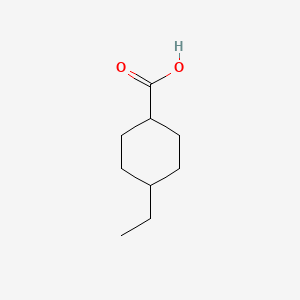
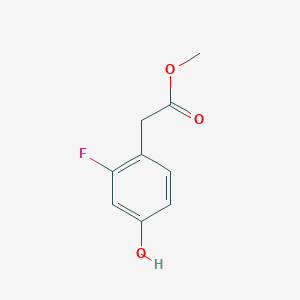
![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)
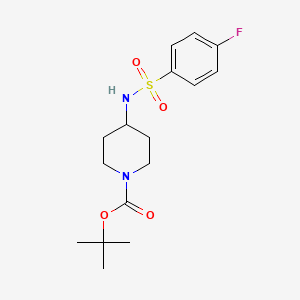
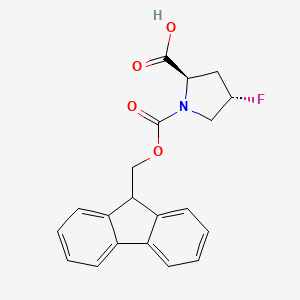
![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)
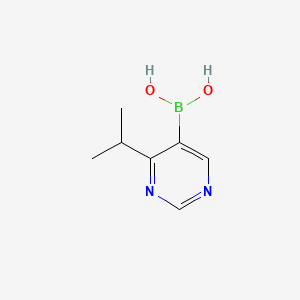
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)
![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)
